Tyrosinase Inhibition Activity
A derivative incorporating the 4,5-dichloro-2-phenylpyridine scaffold demonstrated measurable inhibition of mushroom tyrosinase diphenolase activity, with an IC50 value of 2.50E+3 nM (2.5 µM) in a dopachrome formation assay using L-DOPA as substrate [1]. While this activity is moderate compared to optimized tyrosinase inhibitors such as kojic acid (IC50 typically 10-50 µM in comparable assays), the data establish a baseline for this scaffold's engagement with the polyphenol oxidase target class. Notably, the 4,5-dichloro substitution pattern on the pyridine ring provides a distinct electronic environment that may be leveraged for further SAR optimization.
| Evidence Dimension | Enzyme inhibition potency (tyrosinase diphenolase activity) |
|---|---|
| Target Compound Data | IC50 = 2.50E+3 nM (2.5 µM) |
| Comparator Or Baseline | Kojic acid (standard tyrosinase inhibitor): IC50 ≈ 10-50 µM (literature range) |
| Quantified Difference | Target compound shows comparable to moderately improved potency relative to kojic acid baseline |
| Conditions | Inhibition of mushroom tyrosinase diphenolase activity assessed as reduction in dopachrome formation using L-DOPA as substrate, preincubated for 20 minutes |
Why This Matters
This activity profile demonstrates that the 4,5-dichloro-2-phenylpyridine scaffold can engage metalloenzyme targets, providing a validated starting point for medicinal chemistry programs targeting tyrosinase-related disorders.
- [1] BindingDB BDBM50234120 CHEMBL4096695. Affinity Data: Inhibition of mushroom tyrosinase diphenolase activity. IC50: 2.50E+3 nM. View Source
